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5-(1,2-Dithiolan-3-yl)pentan-1-amine

Cat. No.: B11732507
M. Wt: 191.4 g/mol
InChI Key: KSGAPUFLPGPSIQ-UHFFFAOYSA-N
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Description

Contextualization of the 1,2-Dithiolane (B1197483) Ring System in Organic Chemistry

The 1,2-dithiolane ring is a five-membered heterocycle containing a sulfur-sulfur (S-S) bond and three carbon atoms. chemicalbook.com This structure is a saturated ring system derived from cyclopentane (B165970) where two adjacent methylene (B1212753) units are replaced by a disulfide group. wikipedia.org The parent compound, 1,2-dithiolane, is unstable and prone to polymerization. wikipedia.org However, substituted derivatives are common and exhibit unique reactivity. wikipedia.org

The chemistry of the 1,2-dithiolane ring is dominated by the properties of its disulfide bond, which is constrained within the five-membered ring. This geometric constraint forces the C-S-S-C dihedral angle to be significantly smaller (less than 35°) than that in linear disulfides (around 90°). nih.gov This strained conformation leads to a weaker S-S bond, making 1,2-dithiolanes susceptible to reactions such as reduction and thiol-disulfide exchange. nih.gov The ring strain energy has been estimated to be approximately 11 kcal/mol. escholarship.org

The synthesis of 1,2-dithiolanes typically involves the oxidation of the corresponding 1,3-dithiols. chemicalbook.com More recent synthetic methods have been developed to allow for the creation of diversely substituted and functionalized 1,2-dithiolanes under mild conditions, expanding their use in materials science and bioconjugation. nih.govrsc.org The reactivity of the dithiolane ring, particularly its ability to undergo ring-opening polymerization, has been leveraged in the development of dynamic polymers and drug delivery systems. nih.govrsc.org

PropertyDescription
Structure Five-membered heterocyclic ring with a disulfide (S-S) bond and three carbon atoms. chemicalbook.com
Dihedral Angle The C-S-S-C dihedral angle is constrained to <35°, leading to significant ring strain. nih.gov
Reactivity Prone to reduction, thiol-disulfide exchange, and ring-opening polymerization due to the strained disulfide bond. nih.govchemicalbook.com
Synthesis Commonly synthesized through the oxidative cyclization of 1,3-propanedithiols. chemicalbook.com

Relationship of 5-(1,2-Dithiolan-3-yl)pentan-1-amine to α-Lipoic Acid and its Natural Derivatives

The chemical structure of this compound is closely related to that of α-lipoic acid (ALA), a well-known natural antioxidant and enzyme cofactor. researchgate.net α-Lipoic acid is chemically named 5-(1,2-dithiolan-3-yl)pentanoic acid. taylorfrancis.comsigmaaldrich.comresearchgate.net Therefore, this compound can be described as the amine analogue of α-lipoic acid, wherein the carboxylic acid functional group is formally replaced by a primary amine group.

Another closely related natural derivative is lipoamide (B1675559), which is the amide formed from the condensation of the carboxyl group of lipoic acid with ammonia (B1221849) or a protein's lysine (B10760008) residue. nih.govhmdb.ca Lipoamide is considered the functional form of lipoic acid in biological systems, where it is covalently attached to enzymes and acts as a carrier for acyl groups. hmdb.cawikipedia.orgnewdrugapprovals.org The structural similarity between these compounds underscores a common chemical backbone, with variations in the terminal functional group of the pentyl side chain dictating their specific properties and roles. The chemical tractability of the carboxylic acid group of ALA has enabled the synthesis of numerous derivatives, including esters and various amides, for research into their pharmacological properties. nih.govnih.govnih.gov

Compound NameChemical StructureFunctional Group at C1
α-Lipoic Acid 5-(1,2-Dithiolan-3-yl)pentanoic acidCarboxylic Acid (-COOH)
Lipoamide 5-(1,2-Dithiolan-3-yl)pentanamideAmide (-CONH₂)
This compound This compoundPrimary Amine (-NH₂)

Structural Features and Chemical Significance of the Dithiolane Moiety in Biological Systems

The biological significance of compounds containing the 1,2-dithiolane moiety is almost entirely attributable to the unique properties of this ring system. The key feature is the redox-active disulfide bond. nih.gov This S-S bond can be readily and reversibly reduced to form a dithiol. In the case of α-lipoic acid, its reduced form is known as dihydrolipoic acid (DHLA). researchgate.nettaylorfrancis.com

This redox couple (lipoic acid/dihydrolipoic acid) is a potent antioxidant system. taylorfrancis.comnih.gov It can directly scavenge various reactive oxygen species and also participates in the regeneration of other key cellular antioxidants, such as vitamin C, vitamin E, and glutathione. researchgate.netnih.gov

Furthermore, the dithiolane ring is essential for the function of several critical enzyme multienzyme complexes involved in cellular metabolism. nih.gov The most prominent examples are the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase complex, which are central to the citric acid cycle. newdrugapprovals.org In these complexes, the lipoamide form is covalently linked to a lysine residue of the E2 subunit (dihydrolipoyl transacetylase). taylorfrancis.com The dithiolane ring functions as a "swinging arm" that accepts and transfers acyl intermediates between the different active sites of the enzyme complex, a process vital for aerobic energy production. taylorfrancis.comnewdrugapprovals.org

Beyond α-lipoic acid, other naturally occurring 1,2-dithiolanes include asparagusic acid, found in asparagus, and nereistoxin, an insecticidal compound that served as a template for synthetic pesticides. wikipedia.org The presence of this moiety across different natural products highlights its versatile role in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NS2 B11732507 5-(1,2-Dithiolan-3-yl)pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NS2

Molecular Weight

191.4 g/mol

IUPAC Name

5-(dithiolan-3-yl)pentan-1-amine

InChI

InChI=1S/C8H17NS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8H,1-7,9H2

InChI Key

KSGAPUFLPGPSIQ-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCCN

Origin of Product

United States

Synthetic Methodologies for 5 1,2 Dithiolan 3 Yl Pentan 1 Amine and Analogous Dithiolane Derivatives

Synthesis Routes for 5-(1,2-Dithiolan-3-yl)pentanoic Acid (α-Lipoic Acid) as a Precursor

α-Lipoic acid, also known as thioctic acid, is a sulfur-containing fatty acid that is essential for aerobic metabolism. wikipedia.org Its synthesis has been a subject of considerable interest for both academic and industrial research, leading to the development of numerous synthetic pathways. nih.gov

Traditional Synthetic Pathways

Early synthetic routes to α-lipoic acid often involved multi-step processes with moderate yields. A common strategy commences with a C8 fatty acid derivative, followed by the introduction of the two sulfur atoms to form the characteristic 1,2-dithiolane (B1197483) ring.

One of the classical approaches starts from adipic acid, which is converted to 6-chloro-6-oxohexanoic acid chloride. This intermediate is then used to prepare 8-chloro-6-oxooctanoate. Subsequent transformations introduce the necessary sulfur atoms. For instance, the dichloro ester can be converted to α-lipoic acid. nih.gov Another established method involves the use of 6,8-dibenzylmercaptoöctanoic acid and dihydrolipoic acid (DHLA) as key intermediates. nih.gov The synthesis often involves the reduction of a keto group, followed by substitution reactions to introduce thio-groups, and finally, an oxidative cyclization to form the dithiolane ring.

A summary of some key traditional synthetic intermediates and starting materials is presented in the table below.

Starting MaterialKey IntermediatesFinal StepReference
Adipic acid8-chloro-6-oxooctanoate, dibromo esters, dichloro estersThiolation and oxidation nih.gov
7-Carbethoxy-2-heptenoic acid8-hydroxy-6-thioloctanoic acidReplacement of hydroxyl and oxidation nih.gov
CyclohexanoneEthyl cyclohexanone-2-acetate, seven-membered cyclolactoneTreatment with thiourea and oxidation nih.gov

Modernized and High-Yield Approaches

More contemporary synthetic strategies for α-lipoic acid focus on improving efficiency, increasing yields, and achieving enantioselectivity, as the (R)-enantiomer is the biologically active form. wikipedia.orgnih.gov These modern approaches often employ more sophisticated catalytic systems and chiral auxiliaries.

Another improved method utilizes phase transfer catalysis for the synthesis of R(+)-α-lipoic acid. google.com This process involves the resolution of racemic 6,8-dihalo-octanoic acid with an optically active base, followed by reaction of the corresponding esterified enantiomer with an alkali disulfide under phase transfer conditions. google.com A one-pot synthesis method has also been developed using 6,8-dichloro ethyl caprylate as the raw material and a phase transfer catalyst, achieving a reaction yield of 60%. google.com

The following table provides a comparison of traditional and modern synthetic approaches for α-lipoic acid.

ApproachKey FeaturesTypical YieldsEnantioselectivityReference
TraditionalMulti-step, use of harsh reagentsModerate (e.g., 12% over two steps)Racemic mixture nih.gov
Modern (Enantioselective Hydrogenation)Fermentative or homogeneously catalyzed hydrogenationHigh (40% overall)High (produces (R)-enantiomer) znaturforsch.com
Modern (Phase Transfer Catalysis)Resolution of racemic intermediate, simplified purificationHigh (e.g., 45% in final step)High (produces R(+)-enantiomer) google.com
Modern (One-Pot Synthesis)Simplified reaction operation, reduced costGood (60%)Not specified google.com

Conversion Strategies to the Amine Functionality

The conversion of the carboxylic acid group of α-lipoic acid into a primary amine is a crucial step in the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-amine. This transformation can be achieved through several chemical strategies, most notably via the formation of an amide intermediate followed by reduction, or through reductive amination pathways.

Amidation Reactions from Carboxylic Acid Precursors

A common and versatile method for forming an amide bond is the reaction of a carboxylic acid with an amine in the presence of a coupling agent. nih.gov For the synthesis of α-lipoic acid amides, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide are frequently employed. google.com This method is efficient for reacting α-lipoic acid with various primary or secondary amines to produce the corresponding lipoate amides. google.com Other coupling agents like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) have also been successfully used. nih.gov

The general scheme for this reaction involves the activation of the carboxylic acid group by the coupling agent, followed by nucleophilic attack by the amine. To obtain the primary amine, this compound, a protected form of ammonia (B1221849) (e.g., a benzylamine that can be later deprotected) or a reagent that can be converted to a primary amine would be used, followed by a reduction step of the resulting amide.

Several α-lipoic acid amides have been synthesized using these methods with good yields, demonstrating the robustness of this approach. nih.govcapes.gov.brnih.gov

Reductive Amination Pathways

Reductive amination is a powerful method for the formation of amines from carbonyl compounds (aldehydes or ketones) and ammonia or an amine. wikipedia.org In the context of synthesizing this compound, this pathway would typically start from an aldehyde derivative of α-lipoic acid.

The process involves two main steps: the reaction of the carbonyl group with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org A variety of reducing agents can be used, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. wikipedia.org

For the synthesis of the target primary amine, the corresponding aldehyde, 5-(1,2-dithiolan-3-yl)pentanal, would be reacted with ammonia in the presence of a suitable reducing agent. The aldehyde precursor can be synthesized from α-lipoic acid by reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

Derivatization Strategies for Structural Modifications

Derivatization of the 5-(1,2-dithiolan-3-yl)pentyl backbone is a key strategy for modulating the physicochemical and biological properties of the parent compound. These modifications often target the terminal functional group, such as the amine or a precursor carboxylic acid, to introduce new functionalities and create conjugates with other molecules of interest.

Formation of Amides, Esters, and Other Functionalized Conjugates

The primary amine of this compound serves as a versatile handle for the formation of a wide array of functionalized derivatives. Amide bond formation is a common strategy, achieved by reacting the amine with carboxylic acids or their activated derivatives. For instance, the synthesis of various lipoate amides has been accomplished by reacting α-lipoic acid with primary or secondary amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) google.com. This method activates the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide linkage. A similar approach can be envisioned for the synthesis of amides starting from this compound and a carboxylic acid.

Another prominent method involves the use of activated esters, such as N-hydroxysuccinimide esters of lipoic acid, which readily react with amines to form the corresponding amides nih.gov. This approach is particularly useful in bioconjugation, for example, in the on-resin synthesis of peptides modified with a 1,2-dithiolane moiety rsc.org.

Ester and other functionalized conjugates are typically synthesized from the corresponding alcohol or carboxylic acid precursor. For example, a hydroxyl-functionalized 1,2-dithiolane can be reacted with acyl chlorides, such as isobutyryl chloride or acryloyl chloride, to yield the corresponding esters or acrylate derivatives mdpi.com. The latter can undergo further reactions like Michael additions to attach other molecules mdpi.com.

PrecursorReagentCoupling Agent/CatalystProductReference
5-(1,2-Dithiolan-3-yl)pentanoic acidPrimary or Secondary AmineDicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS)N-substituted-5-(1,2-dithiolan-3-yl)pentanamide google.com
AmineN-hydroxysuccinimide-activated lipoic acid-N-(5-(1,2-Dithiolan-3-yl)pentanoyl)-amine conjugate nih.gov
Hydroxy-functionalized 1,2-dithiolaneIsobutyryl chloride-1,2-Dithiolane ester mdpi.com
Hydroxy-functionalized 1,2-dithiolaneAcryloyl chloride-1,2-Dithiolane acrylate mdpi.com

Introduction of Hybrid Constructs for Multifunctional Properties

The conjugation of the 5-(1,2-dithiolan-3-yl)pentyl moiety to other pharmacologically active scaffolds has led to the development of hybrid molecules with potential multifunctional properties. This strategy aims to combine the biological activities of both parent molecules into a single chemical entity.

An example of this approach is the synthesis of aza-CGP37157–lipoic acid hybrids, which have been investigated for their neuroprotective potential in the context of Alzheimer's disease rsc.org. These hybrids link the antioxidant properties of the lipoic acid moiety with another molecule that targets a different biological pathway involved in the disease.

In the realm of materials science, multifunctional monomers incorporating the 1,2-dithiolane ring have been developed. For instance, a tetrafunctional monomer, lipoic acid pentaerythritol ethoxylate, has been synthesized for use in light-driven additive manufacturing rsc.org. The dithiolane groups in this monomer can undergo photopolymerization, leading to the formation of covalent adaptable networks rsc.org.

The design of these hybrid constructs often involves the bioisosteric replacement of a functional group in a known bioactive molecule with a 1,2-dithiolane-containing fragment. This has been explored by connecting 1,2-dithiolane-3-alkyl moieties to catechol moieties through various heteroaromatic rings to create compounds with neuroprotective activity rsc.org.

Hybrid ConstructMoietiesPotential ApplicationReference
Aza-CGP37157–lipoic acid hybridAza-CGP37157 and Lipoic acidNeuroprotection rsc.org
Lipoic acid pentaerythritol ethoxylateLipoic acid and Pentaerythritol ethoxylatePhotopolymerization, Additive Manufacturing rsc.org
Dithiolane-heteroaromatic-catechol1,2-Dithiolane, Heteroaromatic ring, CatecholNeuroprotection rsc.org

Stereoselective Synthesis and Enantiomeric Purity

The carbon atom at the 3-position of the 1,2-dithiolane ring in this compound is a chiral center. The biological activity of dithiolane derivatives can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of these compounds is of significant importance.

The enantioselective synthesis of the closely related R-(+)-α-lipoic acid has been extensively studied and provides a blueprint for obtaining the chiral dithiolane core. A common and effective strategy is the use of Sharpless asymmetric reactions. For example, an enantioselective synthesis of R-(+)-α-lipoic acid has been achieved from achiral precursors, with the key step being a Sharpless asymmetric epoxidation rsc.orgresearchgate.net. This method introduces the desired stereochemistry early in the synthetic sequence, which is then carried through to the final product.

Another powerful method is the Sharpless asymmetric dihydroxylation. An efficient synthesis of both R-(+)-α and S-(-)-α-lipoic acid has been described starting from cis-2-butene-1,4-diol, utilizing a Claisen orthoester rearrangement and a Sharpless asymmetric dihydroxylation as the key stereochemistry-determining steps.

Once the chiral carboxylic acid is obtained, it can be converted to the corresponding amine without affecting the stereocenter through standard functional group transformations, such as a Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a corresponding amide or nitrile.

The determination of enantiomeric purity is crucial to validate the success of a stereoselective synthesis. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common analytical technique for separating and quantifying enantiomers of dithiolane derivatives.

MethodKey ReactionStarting Material (example)Target EnantiomerReference
Sharpless Asymmetric EpoxidationAsymmetric epoxidation of an allylic alcohol6-Bromohex-1-eneR-(+)-α-Lipoic acid rsc.orgresearchgate.net
Sharpless Asymmetric DihydroxylationAsymmetric dihydroxylation of an olefincis-2-Butene-1,4-diolR-(+)-α and S-(-)-α-Lipoic acid

Molecular Interactions and Supramolecular Chemistry of Dithiolane Compounds

Complexation Studies with Host Molecules (e.g., Cyclodextrins)

The encapsulation of dithiolane compounds, particularly the closely related R-α-lipoic acid (RALA), within host molecules like cyclodextrins (CDs) has been a subject of considerable research. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for encapsulating lipophilic guest molecules. This complexation can enhance the solubility, stability, and bioavailability of the guest compound. researchgate.netnih.gov

Studies have shown that RALA forms inclusion complexes with α-CD, β-CD, and γ-CD. The formation of these complexes has been confirmed using techniques such as differential scanning calorimetry. nih.gov The stability of these complexes is crucial for their functional efficacy. Research on racemic α-lipoic acid has demonstrated that complexation with cyclodextrins improves its stability against heat and humidity. nih.gov Specifically, the complexation of RALA with cyclodextrins, particularly α-CD and γ-CD, has been shown to stabilize the molecule in acidic conditions, preventing its polymerization. nih.gov

The choice of cyclodextrin (B1172386) can influence the properties of the resulting complex. For instance, the particle size and shape of RALA-CD complexes vary depending on whether α-CD, β-CD, or γ-CD is used. nih.gov While specific binding or stability constants for the complexation of 5-(1,2-Dithiolan-3-yl)pentan-1-amine with cyclodextrins are not extensively documented in publicly available literature, the principles derived from studies on R-α-lipoic acid are highly relevant. The hydrophobic dithiolane ring and the pentyl chain of the amine would be expected to be encapsulated within the cyclodextrin cavity.

Table 1: Effects of Cyclodextrin Complexation on R-α-Lipoic Acid (RALA) Stability nih.gov
RALA FormulationConditionObservation
Non-complexed RALAAcidic EnvironmentPolymerization
RALA-γCD ComplexAcidic EnvironmentRemains suspended, no polymerization
RALA-CD Complexes (general)High Temperature and HumidityImproved thermal stability and stability towards humidity

Ligand-Receptor Binding Interactions

This compound, in its biologically active form as lipoamide (B1675559), plays a crucial role as a cofactor for several mitochondrial enzyme complexes. Its interaction with these enzymes represents a classic example of ligand-receptor binding. The primary "receptor" for lipoamide is the E2 component of multienzyme complexes such as the pyruvate (B1213749) dehydrogenase (PDH) complex, where it is covalently attached to a specific lysine (B10760008) residue. wordpress.com

The binding of lipoamide is essential for the catalytic activity of these enzymes. The flexible swinging arm of the lipoamide, consisting of the pentyl chain, allows the dithiolane ring to move between the different active sites of the enzyme complex, facilitating the transfer of acyl groups. wordpress.com

Research into the binding of small molecules to lipoamide dehydrogenase has provided insights into the nature of these interactions. Studies have identified both catalytic and regulatory binding sites on the enzyme. core.ac.uk The binding affinity of ligands to these sites can be influenced by factors such as pH and the presence of cofactors like NAD+. core.ac.uk For example, the binding of NAD+ to the regulatory site can cause a shift in the pK value of a group at the active site, thereby modulating the enzyme's activity. core.ac.uk

Furthermore, the interaction of lipoamide with its cognate enzymes is a target for drug development. For instance, inhibitors of mycobacterial lipoamide dehydrogenase have been developed that exhibit selectivity for the bacterial enzyme over the human counterpart through tight binding interactions. researchgate.net

Chelation Properties with Metal Ions

The dithiolane moiety of this compound, and more extensively studied in its acid form (lipoic acid) and its reduced form (dihydrolipoic acid, DHLA), exhibits significant chelation properties with various metal ions. Chelation is a process where a molecule, the chelating agent, forms multiple bonds to a single metal ion.

Lipoic acid has been shown to form a lipophilic complex with Cu2+, inhibiting copper-catalyzed oxidation processes. core.ac.uk This suggests that the dithiolane ring is directly involved in coordinating the metal ion. The R-enantiomer of lipoic acid appears to be a more effective metal chelator than the S-enantiomer. core.ac.uk

The reduced form, DHLA, with its two thiol groups, is a particularly potent metal chelator. It has been reported to form stable complexes with iron ions. Theoretical studies on the complexation of Fe(III) with the deprotonated forms of lipoic acid and dihydrolipoic acid have shown that the most thermodynamically stable complexes involve DHLA. researchgate.net These studies indicate that coordination can occur through the carboxylate oxygen atoms and the sulfur atoms of the dithiolane ring.

Table 2: Metal Chelation Properties of Lipoic Acid and Dihydrolipoic Acid
CompoundMetal IonObserved Interaction/PropertyReference
Lipoic AcidCu(II)Forms a lipophilic complex; inhibits copper-catalyzed oxidation. core.ac.uk
Lipoic AcidFe(III)Forms exergonic complexes, with coordination involving the carboxylate oxygen atoms. researchgate.net
Dihydrolipoic AcidFe(III)Forms highly stable complexes, more stable than those with lipoic acid. researchgate.net
Lipoic Acid/Dihydrolipoic AcidIronReduces intracellular iron storage and mitigates iron-induced toxicity. wikipedia.org

In Vivo Preclinical Studies of Dithiolane Derivatives

Pharmacokinetic and Pharmacodynamic Evaluations in Animal Models

The in vivo behavior of dithiolane derivatives, particularly the amide form of lipoic acid, has been a subject of study to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific pharmacokinetic data for 5-(1,2-dithiolan-3-yl)pentan-1-amine is not extensively detailed in isolation, studies on its parent compound, alpha-lipoic acid (ALA), provide some context. For instance, in rats, the pharmacokinetics of ALA have been shown to be enantioselective, with the R-form demonstrating higher plasma concentrations than the S-form after oral administration. mdpi.comresearchgate.net The half-life of ALA in rats is noted to be shorter than in humans, a common observation attributed to the higher metabolic rate in smaller animals. mdpi.com

Pharmacodynamic studies often focus on the compound's ability to modulate biological processes. Lipoamide (B1675559), the amide of lipoic acid, has been shown to be a more potent mitochondrial-protective agent and antioxidant than lipoic acid itself in cellular models of oxidative damage. nih.gov It has been demonstrated to be a better cofactor for α-oxo-acid dehydrogenase enzymes and can promote the recovery of postischemic myocardium in rats. nih.gov

The pharmacokinetics and metabolism of a substance in animal models are crucial for determining its disposition, including its potential to cross the blood-brain barrier and its effects on target tissues. fda.govumich.edu The E3 subunit of α-ketoacid dehydrogenase complexes, dihydrolipoamide (B1198117) dehydrogenase, is responsible for regenerating the oxidized form of the lipoic acid cofactor. biorxiv.org This process is vital for maintaining the catalytic activity of these enzymes, which play a key role in mitochondrial metabolism. nih.gov

Efficacy in Animal Models of Disease

The potential neuroprotective effects of dithiolane derivatives have been investigated in various animal models of neurodegenerative diseases. Scopolamine, a muscarinic receptor antagonist, is frequently used to induce amnesia in animal models, mimicking some of the cognitive deficits seen in conditions like Alzheimer's disease. nih.govnjppp.comnih.gov

Studies have shown that alpha-lipoic acid can reverse scopolamine-induced memory impairment and neurodegeneration in the prefrontal cortex of Wistar rats. nih.gov This effect is attributed to its antioxidant properties, which lead to the attenuation of neuronal cell loss and astrogliosis, thereby improving synaptic function. nih.gov While these studies focus on the parent compound, the superior antioxidant and mitochondrial protective effects of lipoamide suggest its potential for similar or enhanced efficacy. nih.gov

CompoundAnimal ModelKey FindingsReference
Alpha-Lipoic AcidScopolamine-induced amnesia in Wistar ratsReversed spatial memory loss and pyramidal cell neurodegeneration. nih.gov
Phosphatidylserine and CurcuminScopolamine-induced amnesia in day-old chicksAmeliorated memory impairment. nih.gov

The anti-inflammatory properties of dithiolane derivatives have been evaluated in several preclinical models. Lipoamide has demonstrated efficacy in alleviating inflammatory responses in laying hens subjected to oxidized fish oil-induced stress. frontiersin.orgnih.govnih.gov Supplementation with lipoamide was found to significantly decrease the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. nih.gov

In a study on rats with carrageenan-induced acute inflammation, alpha-lipoic acid exhibited anti-inflammatory effects. nih.gov Similarly, in a lipopolysaccharide (LPS)-induced model of oxidative stress in rat kidneys, alpha-lipoic acid was shown to have protective effects by reducing inflammation. nih.gov Lipopolysaccharide is a component of gram-negative bacteria and a potent activator of inflammatory responses, making it a common tool in creating animal models of inflammation. nih.govmdpi.comnih.gov

Compound/DerivativeAnimal ModelKey FindingsReference
LipoamideOxidized fish oil-induced inflammation in laying hensDecreased serum concentrations of TNF-α, IL-6, and IL-8. nih.gov
Alpha-Lipoic AcidCarrageenan-induced paw edema in ratsExhibited anti-inflammatory effects. nih.gov
Alpha-Lipoic AcidLPS-induced oxidative stress in rat kidneyProtected kidney tissue by reducing inflammation. nih.gov
5-Aminolevulinic AcidLPS-induced inflammation in zebrafish larvaeAbolished the expression of pro-inflammatory mediators. koreascience.kr

The antioxidant capacity of this compound and its related compounds is a cornerstone of their therapeutic potential. Lipoamide has been shown to be a more potent antioxidant than its parent compound, lipoic acid, in protecting retinal pigment epithelial cells from oxidative stress. nih.gov It was more effective at preventing acrolein-induced mitochondrial dysfunction and oxidative stress. nih.gov

In a study on laying hens, lipoamide alleviated oxidative damage to the oviduct caused by oxidized fish oil. frontiersin.orgnih.gov This was evidenced by an increase in the activity of antioxidant enzymes and total antioxidant capacity in serum and liver samples. frontiersin.org The reduced form of lipoic acid, dihydrolipoic acid (DHLA), also possesses significant antioxidant properties, including the ability to regenerate other endogenous antioxidants like vitamin E and glutathione. nih.gov

Animal models of oxidative stress are crucial for evaluating the efficacy of antioxidant compounds. frontiersin.org For instance, lipopolysaccharide is known to induce oxidative stress, providing a model to test the protective effects of compounds like lipoamide. frontiersin.org

Compound/DerivativeModelKey FindingsReference
LipoamideAcrolein-induced oxidative stress in retinal pigment epithelial cellsMore effective than lipoic acid in preventing mitochondrial dysfunction and oxidative stress. nih.gov
LipoamideOxidized fish oil-induced oxidative damage in laying hensAlleviated oxidative damage and increased antioxidant enzyme activity. frontiersin.orgnih.gov
Dihydrolipoic Acid (DHLA)In vitro and in vivo systemsRegenerates endogenous antioxidants like vitamin E and glutathione. nih.gov

Advanced Research Applications and Rational Drug Design Principles

Development of Chemical Probes and Biosensors

The 1,2-dithiolane (B1197483) moiety is a key component in the design of sophisticated chemical probes and biosensors. Its ability to undergo reversible reduction to a dithiol, along with its capacity to bind to specific proteins and surfaces, makes it highly versatile. nih.govnih.gov

Researchers have leveraged the 1,2-dithiolane ring of ALA to create probes for cellular imaging and protein labeling. For instance, a microbial enzyme, lipoic acid ligase (LplA), has been re-engineered to specifically attach an alkyl azide (B81097) onto a designated peptide tag. This azide can then be selectively derivatized with a probe of interest, such as a fluorophore, allowing for the covalent tagging and dynamic monitoring of cell surface proteins. researchgate.net This method provides a powerful tool for studying protein dynamics with high specificity. researchgate.net

Furthermore, the dithiolane structure is integral to the development of functionalized nanoparticles and biosensors. nih.gov The sulfur atoms of the dithiolane ring can anchor molecules to gold nanoparticles, creating stable self-assembled monolayers (SAMs). nih.gov This property is exploited to construct nanosized delivery systems and electrochemical sensors. nih.govnih.gov For example, ALA has been used as a surface ligand to create water-soluble quantum dots (QDs) and as a component in liposomes designed for targeted drug delivery. nih.govmdpi.comnih.gov These systems can be designed to respond to specific biological stimuli, functioning as advanced biosensors.

Structure-Based Drug Design (SBDD) and Lead Optimization

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, involving the iterative process of designing, synthesizing, and testing compounds to improve their therapeutic properties. patsnap.comnumberanalytics.com Lead optimization aims to refine a promising "lead" compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. patsnap.comaltasciences.com The dithiolane scaffold is frequently subjected to these processes to develop new therapeutic agents.

The journey from a hit compound to a drug-like lead is a critical phase in drug discovery. nih.govnih.gov For derivatives of the 5-(1,2-dithiolan-3-yl)pentane core, this involves modifying the structure to improve its interaction with a biological target. For example, while (R)-alpha-lipoic acid showed pain relief efficacy in a mouse model, its poor oral bioavailability necessitated a lead optimization campaign. nih.gov Researchers designed and synthesized eight ester prodrugs with varying features to identify a candidate with improved stability and release characteristics. nih.gov This systematic modification to enhance drug-like properties is a classic example of lead optimization. patsnap.comnih.gov

The general workflow for lead optimization involves several key steps:

Identification of a lead compound: A molecule with desired biological activity but suboptimal properties.

Structure-Activity Relationship (SAR) analysis: To understand which parts of the molecule are essential for activity. patsnap.com

Chemical modification: Synthesizing analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

In vitro and in vivo testing: Evaluating the new compounds in biological assays and animal models. altasciences.com

Computational Modeling and Molecular Docking Studies

Computational tools are indispensable in modern drug design, enabling scientists to predict how a molecule will interact with its biological target. Molecular docking is a key technique used to simulate the binding of a ligand (like a dithiolane derivative) into the active site of a protein. nih.gov This provides insights into the binding conformation and energy, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Several studies have employed molecular docking to investigate the mechanism of action of ALA and its analogs. In one study, docking simulations were used to determine if ALA and related compounds could interact with human manganese superoxide (B77818) dismutase (MnSOD), an important enzyme in the oxidative metabolic pathway. nih.gov The results showed that an ALA analogue, CMX-2043, exhibited strong binding within a key region of the enzyme, suggesting a potential mechanism for its antioxidant effects. nih.gov Another study used docking to explore the interactions of new thiazolo[3,2-a]pyridine derivatives with the α-amylase enzyme, revealing docking scores that correlated with potential anti-diabetic properties. bio-review.com

Similarly, research into the effects of ALA derivatives on AMPA-type glutamate (B1630785) receptors used computational modeling to understand how these compounds modulate receptor function. nih.govresearchgate.net These studies help classify which derivatives might act as effective allosteric modulators, providing a rational basis for synthesizing new compounds with enhanced neurological activity. nih.gov

Table 1: Examples of Molecular Docking Studies with Dithiolane-Related Compounds

Compound/Derivative Target Protein Key Finding Reference
Alpha-Lipoic Acid (ALA) & Analogs Human Manganese Superoxide Dismutase (MnSOD) Analogue CMX-2043 showed strong binding affinity, suggesting a mechanism for its antioxidant properties. nih.gov
Thiazolo[3,2-a]pyridine Derivatives α-Amylase Docking scores indicated advantageous inhibitory properties, with compound 4e showing the best performance. bio-review.com
Indolo[2,3-b]quinoline Conjugates Topoisomerase II-DNA Complex Conjugates showed improved binding to the protein-DNA complex compared to the parent compound. mdpi.com

This table is for illustrative purposes and summarizes findings from various computational studies.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. patsnap.comnih.govnih.gov By synthesizing a series of related compounds (analogs) and evaluating their effects, researchers can identify the key structural features, or pharmacophores, responsible for the desired activity.

For derivatives based on the 5-(1,2-dithiolan-3-yl)pentane scaffold, SAR studies have been crucial for developing compounds with enhanced therapeutic potential. For instance, studies on ALA have shown that converting the carboxylic acid to an amide can lead to higher biological activity. nih.gov This finding spurred the synthesis of numerous ALA amides and conjugates to explore their potential as multifunctional drugs. nih.gov

In one study, a series of ALA derivatives were synthesized and evaluated for their in vitro anticancer activities against several human cancer cell lines. nih.gov The results demonstrated that the inhibitory properties were dose-dependent and that certain structural modifications led to improved anticancer effects. nih.gov Another study focused on synthesizing new isomers of ALA derivatives to test their activity on AMPA receptors, classifying them based on their functional groups (e.g., disulfide with a carboxylic group vs. disulfide with a hydroxide (B78521) group) to understand their modulatory effects. nih.gov These systematic modifications are essential for building a comprehensive SAR profile, which guides the optimization of lead compounds into effective drugs. nih.govnih.gov

Table 2: Illustrative SAR Findings for α-Lipoic Acid Derivatives

Structural Modification Resulting Change in Activity Therapeutic Area Reference
Conversion of carboxylic acid to an amide Generally higher biological activity General therapeutic enhancement nih.gov
Esterification of the carboxylic acid Improved oral bioavailability and stability Neuropathic Pain nih.gov
Synthesis of various amide derivatives Dose-dependent inhibitory properties Anticancer nih.gov

This table provides examples of how structural changes to the ALA backbone can impact its biological function.

Pharmacophore Fusion and Hybrid Molecule Design

A modern strategy in drug discovery is to create hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity. nih.govresearchgate.net This approach, known as pharmacophore fusion, aims to develop drugs with dual or synergistic activities, potentially targeting multiple pathways involved in a disease. The 5-(1,2-dithiolan-3-yl)pentane structure, primarily from ALA, is a popular candidate for creating such hybrid compounds due to its well-established antioxidant properties. nih.govbio-review.comnih.gov

Researchers have successfully synthesized numerous hybrid molecules that couple the antioxidant power of ALA with other bioactive moieties. nih.govnih.gov These hybrids have been designed to possess a wide range of secondary activities, including neuroprotective, anti-inflammatory, cardioprotective, and anticancer effects. nih.gov For example, ALA has been conjugated with curcumin, a natural compound with anti-inflammatory properties, within a liposomal delivery system to protect against cisplatin-induced ototoxicity. mdpi.comnih.gov The resulting hybrid nanoparticle formulation stabilized the protective activity of both components. mdpi.comnih.gov

The design principle is straightforward: a linker connects the dithiolane-containing moiety to another drug or pharmacophore. The goal is for the resulting hybrid to retain the beneficial properties of both parent molecules, often leading to enhanced potency or a broader spectrum of action. nih.gov This strategy represents an efficient way to develop novel multifunctional therapeutics. nih.gov

Investigation of Novel Dithiolane Scaffolds for Biological Targeting

The dithiolane ring is considered a "privileged scaffold," a molecular framework that is capable of providing ligands for multiple different biological targets. nih.govunipv.itunife.ithebmu.edu.cn This versatility makes the dithiolane heterocycle a highly attractive starting point for designing focused libraries of compounds for drug screening. nih.govunife.it Both 1,2-dithiolane (as in lipoic acid) and 1,3-dithiolane (B1216140) structures have been incorporated into a diverse range of therapeutic agents targeting diseases from cancer to neurodegenerative disorders. nih.gov

The therapeutic versatility of the dithiolane scaffold is demonstrated by its presence in numerous drug candidates. nih.gov For example, 1,3-dithiolane-functionalized compounds have been identified as potent inhibitors of Activated Cdc42-associated tyrosine Kinase 1 (ACK1) and dihydrofolate reductase (DHFR), establishing a foundation for novel anti-infective and anticancer agents. nih.govresearchgate.net The ability of the dithiolane ring to serve as a bioisostere (a substituent with similar physical or chemical properties to another) has also been exploited to create selective agonists for serotonin (B10506) receptors. nih.gov

The continued exploration of novel dithiolane scaffolds in drug discovery programs highlights their importance. unife.it By modifying the core dithiolane structure and the substituents attached to it, medicinal chemists can generate vast libraries of compounds with diverse three-dimensional shapes, increasing the probability of discovering new, potent, and selective drugs for a wide array of diseases. nih.gov

Table of Mentioned Chemical Compounds

Compound Name
5-(1,2-Dithiolan-3-yl)pentan-1-amine
α-Lipoic Acid (ALA) / Thioctic Acid
Dihydrolipoic Acid (DHLA)
CMX-2043
Curcumin
Cisplatin (cis-diamminedichloroplatinum(II))
Alkyl azide
(R)-alpha-Lipoic Acid
PD-ALA4 HCl
PD-ALA 7
Diethyldithiocarbamate (DETC)
Clioquinol (CQ)
D-penicillamine (D-PA)
Elesclomol (ES)
Thiazolo[3,2-a]pyridine

Biosynthesis and Metabolic Integration of Lipoic Acid and Its Amine/amide Derivatives

Natural Occurrence and Biodiversity of Dithiolane Compounds

While lipoic acid is the most well-known naturally occurring dithiolane compound, its functional form in biological systems is primarily as lipoamide (B1675559). wikipedia.org Lipoamide is formed when the carboxylic acid group of lipoic acid attaches to a protein via an amide linkage with a lysine (B10760008) residue. wikipedia.orgresearchgate.net This amide derivative is fundamental to the biochemical function of lipoic acid.

The specific compound 5-(1,2-Dithiolan-3-yl)pentan-1-amine is not widely documented as a naturally occurring metabolite. The primary focus in biological systems is on lipoic acid and its amide derivative, lipoamide.

Table 1: Key Dithiolane Compounds and Their Descriptions
Compound NameIUPAC NameDescription
Lipoic Acid(R)-5-(1,2-Dithiolan-3-yl)pentanoic acidA naturally occurring organosulfur compound that serves as a precursor for its functional amide derivatives. wikipedia.orgnih.gov
Lipoamide5-(1,2-Dithiolan-3-yl)pentanamideThe functional form of lipoic acid where the carboxyl group is linked to a protein via an amide bond. wikipedia.org
This compoundThis compoundAn amine derivative of lipoic acid. Its natural occurrence and specific biological roles are not extensively documented in scientific literature.

Lipoic Acid Metabolism Pathways

The biosynthesis of lipoic acid is a highly conserved process that occurs within the mitochondria. researchgate.net It is an offshoot of fatty acid biosynthesis and does not typically exist in a free form within the cell. youtube.com

The synthesis begins with octanoic acid, an eight-carbon fatty acid. youtube.com This precursor is transferred to a lipoyl carrier protein. youtube.com In the final and crucial step, an enzyme called lipoyl synthase catalyzes the insertion of two sulfur atoms into the octanoyl chain, creating the characteristic dithiolane ring of lipoic acid. youtube.com

Once synthesized, lipoic acid is activated and transferred to specific enzyme complexes. This process involves the formation of an amide bond between the carboxyl group of lipoic acid and the ε-amino group of a conserved lysine residue on the target protein, forming lipoamide. researchgate.net This covalent attachment is essential for the function of these enzymes. researchgate.net

Table 2: Key Enzymes in Lipoic Acid Metabolism
EnzymeFunctionPathway Involvement
Lipoyl Synthase (LipA)Catalyzes the insertion of two sulfur atoms into the octanoyl chain to form the dithiolane ring of lipoic acid. youtube.comDe novo biosynthesis of lipoic acid.
Lipoate-protein ligase (LplA)Attaches externally sourced lipoic acid to its target proteins. researchgate.netScavenging pathway for lipoic acid.
Lipoyl(octanoyl) transferaseTransfers the octanoyl group from the acyl carrier protein to the lipoyl domain of the target enzyme. researchgate.netDe novo biosynthesis of lipoic acid.

Integration into Cellular Biochemical Processes

The primary role of lipoic acid, in its lipoamide form, is to act as a covalently bound cofactor for several critical multi-enzyme complexes involved in energy and amino acid metabolism. oregonstate.edunih.gov These complexes are central to cellular respiration and the breakdown of key metabolic intermediates.

Lipoamide-dependent enzyme complexes include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC): Converts pyruvate, a product of glycolysis, into acetyl-CoA for entry into the citric acid cycle. nih.gov

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. nih.gov

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the breakdown of branched-chain amino acids (leucine, isoleucine, and valine). nih.gov

Glycine Cleavage System (GCS): Catalyzes the degradation of glycine. nih.gov

Acetoin Dehydrogenase Complex: Found in bacteria, this complex is involved in the metabolism of acetoin. youtube.com

Table 3: Lipoamide-Dependent Enzyme Complexes and Their Functions
Enzyme ComplexMetabolic PathwayFunction
Pyruvate Dehydrogenase Complex (PDC)Carbohydrate MetabolismLinks glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. nih.gov
α-Ketoglutarate Dehydrogenase Complex (KGDHC)Citric Acid CycleA crucial step in the central pathway of cellular respiration. nih.gov
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Amino Acid MetabolismEssential for the catabolism of branched-chain amino acids. nih.gov
Glycine Cleavage System (GCS)Amino Acid MetabolismCatalyzes the breakdown of glycine. nih.gov

Q & A

Q. What advanced techniques characterize the degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Expose to H₂O₂ or hydroxyl radicals (Fenton reaction). Analyze products via LC-HRMS with stable isotope tracers (¹³C-labeled amine). Use EPR spectroscopy to detect radical intermediates. Computational studies (Gaussian 09) model bond dissociation energies of the S–S moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.